molecular formula C9H11F2N B2575197 (2S)-2-(2,3-Difluorophenyl)propan-1-amine CAS No. 2248198-96-9

(2S)-2-(2,3-Difluorophenyl)propan-1-amine

Cat. No. B2575197
CAS RN: 2248198-96-9
M. Wt: 171.191
InChI Key: ZWHCJWKLMAQYOE-ZCFIWIBFSA-N
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Description

(2S)-2-(2,3-Difluorophenyl)propan-1-amine is a chemical compound that has been widely studied in scientific research. It is also known as DFPA and belongs to the class of compounds known as phenethylamines. DFPA has been found to have various biochemical and physiological effects and has been used in laboratory experiments to study its mechanism of action and potential therapeutic applications.

Mechanism of Action

DFPA acts as a reuptake inhibitor of serotonin and dopamine, preventing their reuptake into presynaptic neurons and leading to an increase in their extracellular concentrations. This mechanism of action is similar to that of other antidepressant and anxiolytic agents, such as SSRIs and SNRIs.
Biochemical and Physiological Effects
DFPA has been found to have various biochemical and physiological effects, including an increase in extracellular levels of serotonin and dopamine, as well as an increase in levels of the neuropeptide oxytocin. DFPA has also been found to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

DFPA has several advantages for laboratory experiments, including its ability to selectively target serotonin and dopamine transporters and its potential use in the study of addiction and neuroprotection. However, DFPA also has limitations, including its potential toxicity and the need for precise control of reaction conditions during synthesis.

Future Directions

There are several future directions for the study of DFPA, including further investigation of its potential therapeutic applications and its mechanism of action. DFPA may also be studied in combination with other drugs to determine its potential synergistic effects. Additionally, the development of new synthesis methods for DFPA may lead to improved yields and reduced toxicity.

Synthesis Methods

DFPA can be synthesized using various methods, including the reduction of 2,3-difluorophenylacetone with sodium borohydride, or the reductive amination of 2,3-difluoro-phenylacetone with ammonia and sodium borohydride. The synthesis of DFPA requires careful handling due to its potential toxicity and the need for precise control of reaction conditions.

Scientific Research Applications

DFPA has been studied for its potential therapeutic applications, including as an antidepressant and anxiolytic agent. It has also been studied for its potential use in the treatment of addiction and as a neuroprotective agent. DFPA has been found to have an affinity for various receptors in the brain, including the serotonin transporter and the dopamine transporter.

properties

IUPAC Name

(2S)-2-(2,3-difluorophenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c1-6(5-12)7-3-2-4-8(10)9(7)11/h2-4,6H,5,12H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHCJWKLMAQYOE-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=C(C(=CC=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1=C(C(=CC=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(2,3-Difluorophenyl)propan-1-amine

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